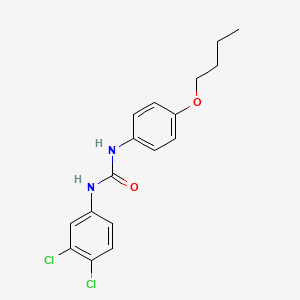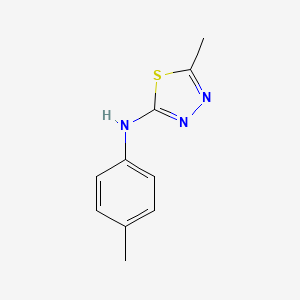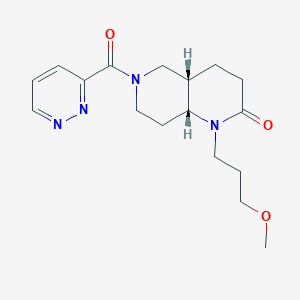
N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea, also known as Diuron, is a herbicide that is commonly used in agriculture to control weeds. It was first introduced in the 1950s and has been widely used ever since due to its effectiveness and low cost. In
Mecanismo De Acción
N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for converting light energy into chemical energy. This results in a disruption of the electron transport chain, ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea has been shown to have a number of biochemical and physiological effects on plants. It can cause chlorosis, or yellowing of the leaves, as well as stunting of growth. In addition, N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea can also affect the reproductive capacity of plants, leading to reduced seed production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea is a commonly used herbicide in laboratory experiments due to its low cost and effectiveness. It is also relatively easy to obtain and can be used in a variety of applications. However, there are limitations to its use, such as its potential toxicity to non-target organisms and its persistence in the environment.
Direcciones Futuras
There are a number of future directions for the study of N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea. One area of research could be to develop more environmentally friendly alternatives to N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea that are still effective at controlling weeds. Another area of research could be to explore the potential use of N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea in the treatment of certain cancers. Finally, more studies could be conducted to better understand the long-term effects of N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea on the environment and non-target organisms.
Conclusion:
In conclusion, N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea is a widely used herbicide with a number of potential applications in both agriculture and medicine. While it has been extensively studied for its herbicidal properties, there is still much to be learned about its potential use in the treatment of cancer and its long-term effects on the environment. As research in these areas continues, it is important to carefully consider the advantages and limitations of N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea and other herbicides in order to develop more sustainable and effective solutions for weed control.
Métodos De Síntesis
N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea can be synthesized through a reaction between 3,4-dichloroaniline and 4-butoxyphenyl isocyanate. The resulting product is then treated with phosgene to form N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea. This synthesis method is relatively simple and can be carried out on a large scale.
Aplicaciones Científicas De Investigación
N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control weeds in crops such as cotton, soybeans, and sugarcane. In addition, N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea has also been studied for its potential use in the treatment of certain cancers. Research has shown that N-(4-butoxyphenyl)-N'-(3,4-dichlorophenyl)urea inhibits the growth of cancer cells, making it a promising candidate for further study.
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-2-3-10-23-14-7-4-12(5-8-14)20-17(22)21-13-6-9-15(18)16(19)11-13/h4-9,11H,2-3,10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONJENBEGBHYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5396926.png)
![2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5396928.png)
![2-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5396933.png)
![N-({1-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-yl}methyl)propane-1-sulfonamide](/img/structure/B5396938.png)
![3-isopropoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5396940.png)
![1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5396945.png)

![N-[4-(benzyloxy)phenyl]-2-iodobenzamide](/img/structure/B5396952.png)
![3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5396958.png)

![3-(4-chlorobenzyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5396973.png)
![4-[3-[(4-acetylphenyl)amino]-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B5396987.png)
![4-(4-hydroxy-3-methoxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5397002.png)
